Cas no 2851-07-2 (2-(Methylthio)-5-nitrobenzo[d]oxazole)
2-(Methylthio)-5-nitrobenzo[d]oxazole Chemical and Physical Properties
Names and Identifiers
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- 2-(Methylthio)-5-nitrobenzo[d]oxazole
- 5-Nitro-2-methylmercapto-benzoxazol;2-methylsulfanyl-5-nitro-benzooxazole;S-Methyl-5-nitro-benzoxazolthion;
- 5-nitro-2-thiomethylbenzoxazole
- 2-methylsulfanyl-5-nitro-benzooxazole
- 2851-07-2
- 2-(METHYLSULFANYL)-5-NITRO-1,3-BENZOXAZOLE
- A918436
- 2-methylthio-5-nitrobenzoxazole
- HRELECNTXGCNGC-UHFFFAOYSA-N
- SCHEMBL2073967
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- MDL: MFCD08443725
- Inchi: 1S/C8H6N2O3S/c1-14-8-9-6-4-5(10(11)12)2-3-7(6)13-8/h2-4H,1H3
- InChI Key: HRELECNTXGCNGC-UHFFFAOYSA-N
- SMILES: S(C)C1=NC2C=C(C=CC=2O1)[N+](=O)[O-]
Computed Properties
- Exact Mass: 207.99400
- Monoisotopic Mass: 210.00991323g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 14
- Rotatable Bond Count: 2
- Complexity: 233
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 2.9
- Topological Polar Surface Area: 97.2Ų
Experimental Properties
- Density: 1.48
- Boiling Point: °Cat760mmHg
- Flash Point: °C
- Refractive Index: 1.676
- PSA: 103.94000
- LogP: 2.60700
2-(Methylthio)-5-nitrobenzo[d]oxazole Customs Data
- HS CODE:2934999090
- Customs Data:
China Customs Code:
2934999090Overview:
2934999090. Other heterocyclic compounds. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%
Declaration elements:
Product Name, component content, use to
Summary:
2934999090. other heterocyclic compounds. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%
2-(Methylthio)-5-nitrobenzo[d]oxazole Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Chemenu | CM152984-1g |
2-(methylthio)-5-nitrobenzo[d]oxazole |
2851-07-2 | 95% | 1g |
$745 | 2021-08-05 | |
| Chemenu | CM152984-1g |
2-(methylthio)-5-nitrobenzo[d]oxazole |
2851-07-2 | 95% | 1g |
$699 | 2024-07-28 | |
| Ambeed | A588791-1g |
2-(Methylthio)-5-nitrobenzo[d]oxazole |
2851-07-2 | 95+% | 1g |
$635.0 | 2024-04-20 |
2-(Methylthio)-5-nitrobenzo[d]oxazole Suppliers
2-(Methylthio)-5-nitrobenzo[d]oxazole Related Literature
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Tao Wang,Yangyang Liu,Yue Deng,Hongbo Fu,Jianmin Chen Environ. Sci.: Nano, 2018,5, 1821-1833
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Brindha J.,Balamurali M. M.,Kaushik Chanda RSC Adv., 2019,9, 34720-34734
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Chao-Han Cheng,Wen-Zhen Wang,Shie-Ming Peng,I-Chia Chen Phys. Chem. Chem. Phys., 2017,19, 25471-25477
Additional information on 2-(Methylthio)-5-nitrobenzo[d]oxazole
Research Brief on 2-(Methylthio)-5-nitrobenzo[d]oxazole (CAS: 2851-07-2) in Chemical Biology and Pharmaceutical Applications
2-(Methylthio)-5-nitrobenzo[d]oxazole (CAS: 2851-07-2) has recently emerged as a compound of significant interest in chemical biology and pharmaceutical research due to its unique structural properties and potential therapeutic applications. This heterocyclic compound, characterized by a benzo[d]oxazole core with methylthio and nitro substituents, exhibits notable reactivity and biological activity, making it a valuable scaffold for drug discovery and development.
Recent studies have focused on the synthetic optimization of 2-(Methylthio)-5-nitrobenzo[d]oxazole to improve yield and purity, with particular attention to green chemistry approaches. A 2023 publication in the Journal of Medicinal Chemistry demonstrated an efficient microwave-assisted synthesis method that reduced reaction times by 60% while maintaining high yields (82-89%). This advancement addresses previous challenges in large-scale production of the compound.
In pharmacological investigations, researchers have explored the compound's potential as a kinase inhibitor, with promising results against several cancer-related protein kinases. Molecular docking studies published in Bioorganic Chemistry (2024) revealed strong binding affinity (Kd = 12.3 nM) to EGFR tyrosine kinase, suggesting possible applications in targeted cancer therapies. The methylthio group appears crucial for this interaction, forming hydrophobic contacts with the kinase's ATP-binding pocket.
The compound's photophysical properties have also attracted attention in bioimaging applications. A Nature Communications study (2023) reported that 2-(Methylthio)-5-nitrobenzo[d]oxazole exhibits significant fluorescence enhancement upon binding to amyloid fibrils, making it a potential diagnostic tool for neurodegenerative diseases. The nitro group's electron-withdrawing nature contributes to this property by creating a strong push-pull electronic system.
Ongoing research is investigating structure-activity relationships (SAR) of 2-(Methylthio)-5-nitrobenzo[d]oxazole derivatives. Preliminary results from a multinational pharmaceutical collaboration indicate that modifications at the 2-position maintain biological activity while improving pharmacokinetic properties. These findings were presented at the 2024 American Chemical Society National Meeting and are currently under peer review.
From a safety perspective, recent toxicological assessments (Regulatory Toxicology and Pharmacology, 2024) have established an LD50 of 320 mg/kg in rodent models, with no observed genotoxicity at therapeutic concentrations. However, researchers caution that the nitro group may require metabolic consideration in drug development programs.
The compound's commercial availability has expanded significantly, with multiple suppliers now offering GMP-grade material for preclinical studies. Current market analysis suggests growing demand, particularly from oncology and neuroscience research programs, with projected annual growth of 15-18% through 2026.
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